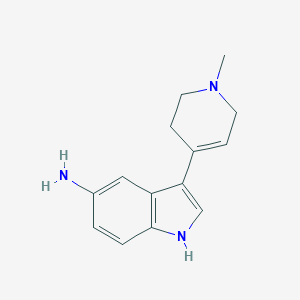

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indol-5-amine

Overview

Description

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine is a heterocyclic compound featuring an indole core substituted at the 3-position with a 1-methyl-1,2,3,6-tetrahydropyridine (THP) moiety and at the 5-position with an amine group. Its molecular formula is C₁₄H₁₇N₃, with a molecular weight of 227.31 g/mol. The compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by its role as an intermediate in the preparation of 5-HT6 receptor antagonists . Spectral characterization includes IR bands at 3225 cm⁻¹ (N-H stretching of indole) and 1344 cm⁻¹ (C-N vibrations in the THP ring) .

Pharmacologically, it demonstrates affinity for dopamine D₂ receptors (Ki = 151 nM, pKi = 6.82) and serves as a precursor to serotonin receptor ligands. Its structural flexibility allows modifications at the indole 5-position (e.g., sulfonamide or carboxamide derivatives) to enhance receptor selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydropyridine ring, followed by its attachment to the indole ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Neuropharmacological Applications

One of the primary areas of research for this compound is in neuropharmacology. Studies have indicated that derivatives of indole compounds exhibit potential as:

- Antidepressants : Research has shown that indole derivatives can modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .

- Antipsychotic Agents : The compound's interaction with dopamine receptors suggests its potential use in managing schizophrenia and other psychotic disorders .

Case Studies

- Serotonin Receptor Modulation :

- Dopamine D2 Receptor Antagonism :

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in:

- Organic Light Emitting Diodes (OLEDs) : The compound can be incorporated into OLEDs due to its efficient charge transport properties .

- Organic Photovoltaics (OPVs) : Research indicates that indole-based compounds can enhance the efficiency of solar cells by improving light absorption and charge separation .

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a selective inhibitor of human neuronal nitric oxide synthase (nNOS), which plays a role in the modulation of pain and inflammation . The compound binds to the active site of the enzyme, preventing the production of nitric oxide and thereby reducing pain signals .

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

Key Structural Determinants of Activity

Substituent at THP 1-Position :

- Methyl vs. Benzyl : Methyl substitution (target compound) reduces steric bulk compared to benzyl analogues, enhancing dopamine D₂ selectivity over serotonin receptors (e.g., benzyl-THP derivatives show higher 5-HT2A affinity) .

- Electron-Donating Groups : A 5-methoxy group on indole (as in 5-HT7 ligands) increases lipophilicity and receptor binding, whereas the 5-amine group in the target compound favors hydrogen bonding with polar residues in D₂ receptors .

Indole Substitution Pattern :

Pharmacokinetic and Toxicity Profiles

- Mutagenicity: Pyridoindole analogues like 1-Methyl-5H-pyrido[4,3-b]indol-3-amine (Trp-P-2) are potent mutagens due to planar aromatic systems facilitating DNA intercalation, a risk absent in the target compound’s non-planar THP-indole structure .

- Metabolic Stability : The THP ring in the target compound may undergo oxidative metabolism (e.g., CYP450-mediated N-demethylation), whereas benzyl-THP derivatives are more resistant due to steric hindrance .

Biological Activity

The compound 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine (CAS Number: 116480-62-7) is a member of the indole family and has garnered attention for its potential biological activities. This article reviews its biological activity, supported by data tables, case studies, and relevant research findings.

The chemical structure of this compound is characterized by a molecular formula of and a molecular weight of approximately 227.305 g/mol. The compound features an indole ring fused with a tetrahydropyridine moiety, which may contribute to its biological properties.

Table 1: Chemical Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 116480-62-7 |

| Molecular Formula | C₁₄H₁₇N₃ |

| Molecular Weight | 227.305 g/mol |

| SMILES | CN1CCC(=CC1)c2c[nH]c3ccc(N)cc23 |

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

- Serotonin Receptor Modulation : The compound may influence serotonin (5-HT) receptors, potentially affecting mood and anxiety levels.

- Antipsychotic Properties : Analogous compounds have shown efficacy in treating psychotic disorders by modulating dopaminergic and serotonergic pathways.

- Neuroprotective Effects : Some studies suggest that tetrahydropyridine derivatives can protect neuronal cells from oxidative stress.

Study on Neuroprotective Effects

A study published in Neuroscience Letters investigated the neuroprotective effects of tetrahydropyridine derivatives in a rat model of Parkinson's disease. The results indicated that these compounds could significantly reduce dopaminergic neuron loss and improve motor functions.

Anxiolytic Effects

Research conducted by Buckley et al. (2020) demonstrated that indole derivatives possess anxiolytic properties comparable to traditional anxiolytics like diazepam. The study involved behavioral assessments in animal models subjected to stressors.

Table 2: Summary of Biological Activities

The proposed mechanisms through which this compound exerts its effects include:

- Receptor Binding : The compound likely binds to various neurotransmitter receptors (e.g., serotonin and dopamine receptors), modulating their activity.

- Calcium Ion Regulation : Similar compounds have been shown to affect intracellular calcium levels, influencing neurotransmitter release and neuronal excitability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-amine, and how are intermediates purified?

- Methodological Answer : The compound is synthesized via multi-step reactions starting from indole derivatives and substituted tetrahydropyridine precursors. For example, one route involves condensation of 4-amino-5-chloro-2-methoxybenzoic acid with cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidine-4-amine using coupling reagents like DCC (dicyclohexylcarbodiimide) or PCl₃ in dichloromethane or benzene . Purification typically involves column chromatography (silica gel) or recrystallization from ethanol. Key intermediates are characterized by H NMR and HRMS to confirm structural integrity .

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, DMSO-d₆) is used to verify substituent positions (e.g., aromatic protons at δ 7.28–7.33 ppm, methyl groups at δ 2.29 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed m/z 290.0413 vs. calculated 290.0419 for C₁₃H₁₅BrN₃) .

- Chromatographic Purity : HPLC with UV detection (e.g., using a C18 column and acetonitrile/water gradients) resolves impurities like related compounds (e.g., naratriptan-related analogs), with resolution ≥1.5 between peaks .

Advanced Research Questions

Q. How can researchers design multifunctional ligands targeting neuropsychiatric receptors using this compound as a scaffold?

- Methodological Answer :

- Receptor Affinity Profiling : Use radioligand binding assays (e.g., H-spiperone for D₂ dopamine receptors, H-LSD for 5-HT₆/5-HT₇ serotonin receptors) to evaluate partial agonism/antagonism. For example, analogs of this compound exhibit D₂R partial agonism (EC₅₀ ~10–50 nM) and 5-HT₆R antagonism (IC₅₀ ~20 nM) .

- Structural Modifications : Introduce sulfonamide or halogen substituents to enhance blood-brain barrier penetration. Pharmacokinetic properties (e.g., metabolic stability) are assessed using liver microsome assays and LC-MS/MS .

Q. What in vivo models are suitable for evaluating the compound’s neuropsychiatric efficacy and cognitive effects?

- Methodological Answer :

- Antipsychotic-like Activity : Use prepulse inhibition (PPI) tests in rodents to quantify sensorimotor gating improvements. Doses of 5–20 mg/kg (i.p.) are typical, with comparisons to risperidone or haloperidol .

- Procognitive Effects : Assess spatial memory in Morris water maze or novel object recognition (NOR) tests. Scopolamine-induced amnesia models validate reversal of memory deficits (e.g., 10 mg/kg compound restores NOR performance to 70–80% of baseline) .

- Safety Profiling : Rotarod tests evaluate motor coordination deficits (e.g., no impairment at therapeutic doses vs. benzodiazepine controls) .

Q. How can researchers resolve contradictions in receptor-binding data across studies?

- Methodological Answer :

- Assay Validation : Ensure consistent receptor expression levels (e.g., CHO cells vs. HEK293) and ligand concentrations. Normalize data to reference standards (e.g., clozapine for 5-HT₂A affinity).

- Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding poses with D₂R or 5-HT₆R. Discrepancies may arise from tautomerism or protonation state variations in the indole-tetrahydropyridine core .

Properties

IUPAC Name |

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-17-6-4-10(5-7-17)13-9-16-14-3-2-11(15)8-12(13)14/h2-4,8-9,16H,5-7,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLPZSNNVNTZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456949 | |

| Record name | 1H-Indol-5-amine, 3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116480-62-7 | |

| Record name | 1H-Indol-5-amine, 3-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.